

# Early-Phase Clinical Trial Results for SP-624: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for SP-624, a first-in-class, orally administered activator of Sirtuin 6 (SIRT6). SP-624 is being investigated for the treatment of Major Depressive Disorder (MDD) and represents a novel epigenetic approach to managing this complex condition. This document summarizes the available quantitative data, details the experimental protocols of key studies, and visualizes the compound's mechanism of action and clinical trial workflows.

### **Core Data Presentation**

The following tables summarize the key quantitative outcomes from the early-phase clinical trials of SP-624.

Table 1: Efficacy of SP-624 in Females with Major Depressive Disorder (Phase 2, SP-624-201 Study)



| Efficacy Endpoint                                                | SP-624 (20mg/day)           | Placebo | p-value |
|------------------------------------------------------------------|-----------------------------|---------|---------|
| Change from Baseline<br>in MADRS Total Score<br>at Week 4        | 3.9-point greater reduction | -       | 0.008   |
| Remission Rate<br>(MADRS score ≤10)<br>at Week 4                 | 25%                         | -       | -       |
| Clinical Response<br>Rate (≥50% reduction<br>in MADRS) at Week 4 | 38%                         | -       | -       |
| Statistically Significant Separation on MADRS Score Achieved at  | Week 3                      | -       | 0.011   |

MADRS: Montgomery-Åsberg Depression Rating Scale

Table 2: Pharmacokinetic Parameters of SP-624 in Healthy Adults (Phase 1, SP-624-101 & SP-624-102 Studies)



| Parameter                   | Single Ascending Dose (3, 10, 30 mg)                                                                                 | Multiple Ascending Dose<br>(3, 10, 20 mg)                      |
|-----------------------------|----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Dose Proportionality        | Area under the curve (AUC) and maximum concentration (Cmax) increased doseproportionally.                            | -                                                              |
| Target Plasma Concentration | Cmax exceeded the predicted target of 3.28 ng/mL at all doses.                                                       | Cmax exceeded the predicted target of 3.28 ng/mL at all doses. |
| Food Effect                 | A high-fat meal resulted in significantly lower Cmax and later time to maximum concentration, with a comparable AUC. | -                                                              |

[1]

Table 3: Safety and Tolerability of SP-624 (Phase 1 & 2 Studies)

| Study                                | Population       | Key Safety Findings                                                                                                                                      |
|--------------------------------------|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| SP-624-101 & SP-624-102<br>(Phase 1) | Healthy Adults   | No serious adverse events were observed. Treatment-emergent adverse events were reported in 12% and 29% of SP-624 treated participants, respectively.[1] |
| SP-624-201 (Phase 2)                 | Adults with MDD  | SP-624 was well-tolerated.                                                                                                                               |
| SP-624-103 (Exploratory)             | Healthy Subjects | -                                                                                                                                                        |

# Experimental Protocols SP-624-201: Phase 2 Efficacy and Safety Study in MDD



This was a multicenter, double-blind, randomized, placebo-controlled study to evaluate the safety and efficacy of SP-624 in adults with MDD.

- Participants: The study enrolled 319 patients with a diagnosis of Major Depressive Disorder.
   A post-hoc analysis focused on the 205 female participants.
- Intervention: Participants were randomized to receive either 20 mg of SP-624 or a placebo orally once daily for a duration of four weeks.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
- Secondary Endpoints: Secondary efficacy endpoints included the Clinical Global Impression of Severity (CGI-S), the 17-item Hamilton Depression Rating Scale (HAM-D-17), the Sheehan Disability Scale (SDS), and the Quick Inventory of Depressive Symptomology (QIDS).[2]
- Statistical Analysis: Efficacy analyses were conducted on the intent-to-treat population. A
  post-hoc analysis was performed on the female subpopulation.

## SP-624-101 & SP-624-102: Phase 1 Safety and Pharmacokinetics Studies

These were single-center, double-blind, randomized, placebo-controlled studies in healthy adults.[1]

- SP-624-101 (Single Ascending Dose):
  - Part A: Participants were randomized (6:2) to receive single oral doses of 3, 10, or 30 mg
     of SP-624 or placebo.[1]
  - Part B: This part of the study assessed the effect of food on the pharmacokinetics of SP-624.[1]
- SP-624-102 (Multiple Ascending Dose):



- Participants were randomized to receive daily doses of 3 mg or 10 mg of SP-624 or placebo for 5 days, and 20 mg of SP-624 or placebo for 10 days.[1]
- Assessments: The studies evaluated the safety, tolerability, and pharmacokinetic profile of SP-624.[1]

# SP-624-103: Exploratory qEEG and Brain Network Analytics Study

This was a double-blind, placebo-controlled study in healthy subjects to evaluate the impact of SP-624 on neurological pathways.[3]

- Participants: The first cohort consisted of 12 healthy subjects, with 8 receiving SP-624 and 4 receiving placebo.
- Intervention: Participants received 20 mg of SP-624 or placebo over a 15-day period.[3]
- Assessments: Quantitative electroencephalography (qEEG) and brain network analytics were performed on day 1 and day 15 to measure changes in brain activity, such as beta and delta power.[3]

# Mandatory Visualizations Signaling Pathway of SP-624

The following diagram illustrates the proposed mechanism of action of SP-624 as a SIRT6 activator. SP-624 is believed to exert its effects through the epigenetic regulation of gene expression, which may play a role in DNA repair, mitochondrial health, inflammation, and glucose homeostasis.[4]





Click to download full resolution via product page

Caption: Proposed mechanism of action of SP-624 as a SIRT6 activator.

## Experimental Workflow for a Phase 2 Randomized Controlled Trial

The diagram below outlines the typical workflow for a Phase 2, multicenter, double-blind, randomized, placebo-controlled clinical trial, such as the SP-624-201 study.





Click to download full resolution via product page

Caption: Workflow of the SP-624-201 Phase 2 clinical trial.

### Logical Relationship of SP-624 Clinical Development Phases

This diagram illustrates the progression of SP-624 through the early phases of clinical development, from initial safety studies to efficacy trials.



Click to download full resolution via product page

Caption: Logical progression of SP-624's early-phase clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Phase 1, Single-Center, Double-Blind, Randomized, Placebo-Controlled Studies of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Oral Doses of the Sirtuin 6 Activator SP-624 in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. SP-624 for Depression · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 3. hcplive.com [hcplive.com]
- 4. arrivobio.com [arrivobio.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for SP-624: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15586546#early-phase-clinical-trial-results-for-sp-624]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com